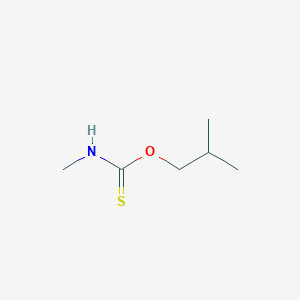

O-Isobutyl methylthiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Isobutyl methylthiocarbamate (IBMT) is a chemical compound that is widely used in the field of agricultural sciences as a pesticide. It is a member of the family of methylthiocarbamates and is known for its high efficacy in controlling pests and insects that damage crops. IBMT is a selective pesticide that targets specific pests and insects, making it an ideal choice for crop protection.

Mecanismo De Acción

O-Isobutyl methylthiocarbamate acts as a cholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, O-Isobutyl methylthiocarbamate disrupts the nervous system of pests and insects, leading to paralysis and death.

Efectos Bioquímicos Y Fisiológicos

O-Isobutyl methylthiocarbamate has been shown to have both biochemical and physiological effects on pests and insects. Biochemically, O-Isobutyl methylthiocarbamate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This accumulation causes overstimulation of the nervous system, leading to paralysis and death. Physiologically, O-Isobutyl methylthiocarbamate affects the respiratory system of pests and insects, leading to suffocation and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of O-Isobutyl methylthiocarbamate is its selectivity towards specific pests and insects, making it an ideal choice for crop protection. It is also easily synthesized and has low toxicity to non-target organisms. However, one of the limitations of O-Isobutyl methylthiocarbamate is its potential for resistance development in pests and insects. To overcome this limitation, it is important to use O-Isobutyl methylthiocarbamate in combination with other pesticides and to rotate its use with other pesticides.

Direcciones Futuras

Future research on O-Isobutyl methylthiocarbamate should focus on its potential for use in integrated pest management (IPM) programs. IPM is an environmentally friendly approach to pest control that involves the use of multiple strategies, including cultural, biological, and chemical control methods. O-Isobutyl methylthiocarbamate has the potential to be used in combination with other IPM strategies to provide effective and sustainable pest control. Additionally, future research should focus on the development of new and improved synthesis methods for O-Isobutyl methylthiocarbamate that are more environmentally friendly and cost-effective.

Métodos De Síntesis

The synthesis of O-Isobutyl methylthiocarbamate involves the reaction of isobutylamine with carbon disulfide and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide. The product obtained is then purified using distillation and recrystallization techniques. The purity of the final product is crucial for its efficacy as a pesticide.

Aplicaciones Científicas De Investigación

O-Isobutyl methylthiocarbamate has been extensively studied for its use as a pesticide in the agricultural industry. It has been shown to be effective against a wide range of pests and insects, including aphids, mites, and thrips. Scientific research has also focused on the environmental impact of O-Isobutyl methylthiocarbamate and its potential toxicity to non-target organisms. Studies have shown that O-Isobutyl methylthiocarbamate has a low toxicity to mammals and birds, making it a safer alternative to other pesticides.

Propiedades

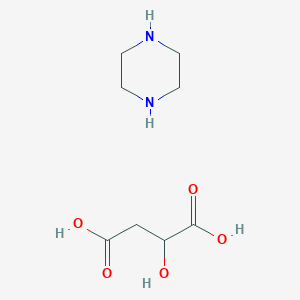

Número CAS |

14128-37-1 |

|---|---|

Nombre del producto |

O-Isobutyl methylthiocarbamate |

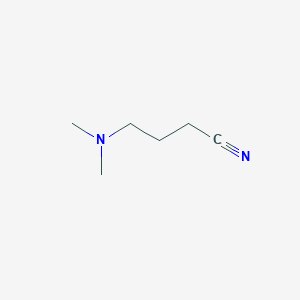

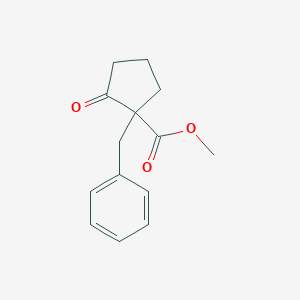

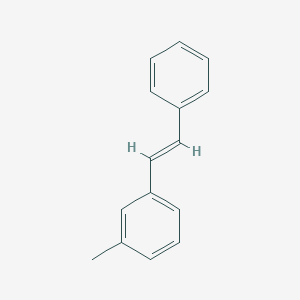

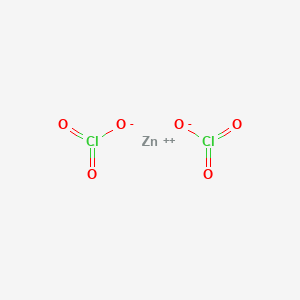

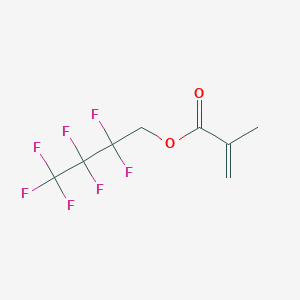

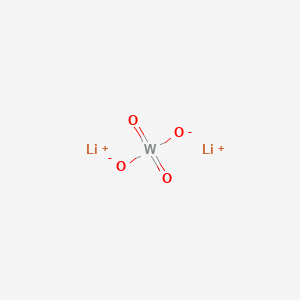

Fórmula molecular |

C6H13NOS |

Peso molecular |

147.24 g/mol |

Nombre IUPAC |

O-(2-methylpropyl) N-methylcarbamothioate |

InChI |

InChI=1S/C6H13NOS/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |

Clave InChI |

PVOYFKUVGNEGHT-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)COC(=NC)S |

SMILES |

CC(C)COC(=S)NC |

SMILES canónico |

CC(C)COC(=S)NC |

Otros números CAS |

14128-37-1 |

Sinónimos |

IBNMTCM O-isobutyl-N-methylthionocarbamate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)